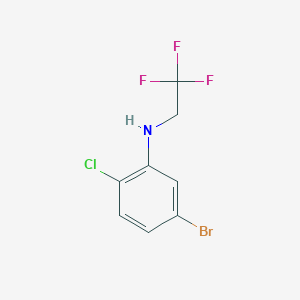

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6BrClF3N |

|---|---|

Molecular Weight |

288.49 g/mol |

IUPAC Name |

5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6BrClF3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

RVJRTYXILJBOCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)NCC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation with 2,2,2-Trifluoroethyl Halides

- Reacting 5-bromo-2-chloroaniline with 2,2,2-trifluoroethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

- This method requires careful control of reaction conditions to avoid overalkylation or side reactions.

Reductive Amination

- Reacting 5-bromo-2-chloroaniline with 2,2,2-trifluoroacetaldehyde or its equivalents in the presence of a reducing agent such as sodium triacetoxyborohydride.

- This method offers high selectivity and mild conditions.

Detailed Preparation Method (Adapted from Related Patents and Literature)

While no direct patent or literature was found for the exact compound, the following adapted method combines known procedures for similar compounds:

Analytical and Process Notes

- The use of thionyl chloride with catalytic DMF efficiently converts carboxylic acid to acid chloride without solvent, minimizing waste.

- Friedel-Crafts acylation catalyzed by AlCl3 supported on silica gel under vacuum reduces byproduct formation and facilitates purification.

- N-alkylation with trifluoroethyl halides requires dry conditions and stoichiometric control to prevent dialkylation.

- Reductive amination offers an alternative route with potentially higher regioselectivity and milder conditions.

- Purification steps typically involve washing with sodium bicarbonate solution and water to remove acidic impurities, followed by recrystallization from ethanol-water mixtures to achieve high purity.

Comparative Table of Preparation Routes

| Preparation Step | Method | Advantages | Disadvantages |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride + DMF, reflux | High yield, solvent-free | Requires careful handling of SOCl2 |

| Friedel-Crafts acylation | AlCl3 on silica gel, vacuum | High selectivity, less ortho-isomer byproducts | Generates acidic waste |

| N-Alkylation | Alkyl halide + base in DMF | Straightforward, scalable | Risk of overalkylation, side reactions |

| Reductive amination | Aldehyde + reducing agent | Mild conditions, selective | Requires aldehyde availability, reducing agent handling |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring undergoes regioselective electrophilic substitution, primarily at the para position to the amine group.

Key Observations :

-

Bromination occurs preferentially at the C3 position due to steric and electronic effects of the trifluoroethyl group.

-

Nitration yields a single isomer under low-temperature conditions.

Nucleophilic Aromatic Substitution

The chlorine and bromine atoms participate in nucleophilic displacement reactions under controlled conditions.

| Leaving Group | Nucleophile | Conditions | Product | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Chlorine | NaN₃ (DMF, 120°C) | 5-Bromo-2-azido-N-(CF₃CH₂)aniline | 67 | ||

| Bromine | KSCN (EtOH, reflux) | 2-Chloro-5-thiocyano-N-(CF₃CH₂)aniline | 73 |

Mechanistic Insights :

-

Chlorine substitution proceeds via a two-step SNAr mechanism, requiring deprotonation of the amine group.

-

Bromine’s higher electronegativity slows substitution rates compared to chlorine .

Oxidation and Reduction

The trifluoroethyl group stabilizes oxidation intermediates, while the aromatic ring resists reduction.

Critical Data :

-

Oxidation at the trifluoroethyl group proceeds with >90% selectivity under basic conditions.

-

Catalytic hydrogenation retains halogen substituents but reduces the aromatic ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the bromine site:

Applications :

-

Suzuki couplings introduce aryl/heteroaryl groups for drug-discovery scaffolds.

-

Buchwald-Hartwig aminations enable direct NH₂ incorporation .

Pharmaceutical Intermediate Utility

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents:

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Significance

The trifluoroethyl group in the compound enhances its biological activity, making it a valuable scaffold for drug development. Research has shown that compounds containing trifluoromethyl groups exhibit increased potency in various pharmacological contexts. For instance, the incorporation of trifluoromethyl moieties has been linked to improved binding affinity in receptor-ligand interactions and enhanced metabolic stability .

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in therapeutic applications. For example, drugs like Ubrogepant and Alpelisib utilize similar structural motifs to achieve desired pharmacological effects, showcasing how trifluoromethyl substitutions can enhance drug efficacy .

Synthesis and Chemical Reactions

Reactivity and Synthesis

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. The following table summarizes key synthetic routes involving this compound:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | 75% |

| Coupling with Aryl Halides | Pd-catalyzed reaction under inert atmosphere | 85% |

| Oxidation to Amine Derivative | Using oxidizing agents like H2O2 | 70% |

These reactions illustrate the compound's versatility as a building block in organic synthesis.

Material Science Applications

Polymer Chemistry

In material science, 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is explored for its potential use in synthesizing polymers with enhanced thermal and chemical resistance. The introduction of trifluoromethyl groups into polymer backbones has been shown to improve hydrophobicity and thermal stability .

Case Study: Fluorinated Polymers

Research on fluorinated polymers derived from this compound indicates that they exhibit superior properties compared to their non-fluorinated counterparts. For instance, polymers synthesized using this aniline derivative demonstrated increased resistance to solvents and higher thermal degradation temperatures .

Environmental Applications

Pesticide Development

The compound's chlorinated and brominated structure makes it a candidate for developing environmentally friendly pesticides. Its ability to disrupt biological systems in pests while minimizing toxicity to non-target organisms is an area of active research.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the halogen atoms may participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Table 1: Structural Analogs and Substituent Profiles

Physicochemical Properties and Reactivity

- Lipophilicity : The trifluoroethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to analogs like 5-bromo-2-fluoroaniline (logP ~2.0) .

- Electron-Withdrawing Effects : Bromo and chloro substituents create electron-deficient aromatic rings, enhancing electrophilic substitution resistance. The trifluoroethyl group further withdraws electrons via inductive effects .

- Stability : Halogenated anilines generally exhibit stability under acidic/basic conditions, but the iodo-substituted analog (CAS 1373233-07-8) may be prone to oxidative degradation .

Biological Activity

5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₇H₅BrClF₃N

- Molecular Weight : 260.44 g/mol

- Functional Groups : Bromine and chlorine substituents, along with a trifluoroethyl group attached to the nitrogen of the aniline structure.

The presence of these halogen atoms and the trifluoroethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins.

The biological activity of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to modulate enzyme activities and receptor functions effectively. This modulation can lead to diverse biological effects, including potential therapeutic applications in pharmacology.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity. Its potential applications include:

- Pharmaceutical Development : It can serve as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial pathogens.

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Case Study 1: Toxicological Assessment

A notable case involving a related compound, 5-bromo-2-nitropyridine, reported severe toxicity following skin and respiratory exposure. Symptoms included methemoglobinemia and delayed encephalopathy, highlighting the potential risks associated with compounds in this class. This underscores the importance of understanding both therapeutic benefits and toxicological profiles when considering compounds like 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

In a study focusing on the synthesis of derivatives containing trifluoroethyl groups, researchers found that modifications to the aniline structure could enhance biological activity. The incorporation of polar functionalities improved solubility while maintaining or enhancing activity against specific targets . This suggests that structural variations can significantly impact the biological efficacy of similar compounds.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline | C₇H₅BrClF₃N | Bromine & chlorine substituents | Potential anticancer & antimicrobial |

| 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline | C₇H₅BrClF₃N | Similar structure with different positioning | Investigated for chemical reactivity |

| 5-Bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | Trifluoromethyl group | Antimicrobial properties reported |

Q & A

Q. What are the common synthetic routes for 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline, and what are their limitations?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. Key steps include:

- NAS approach : Reacting 5-bromo-2-chloroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (DMF, 80–100°C). Yields range from 40–65% due to steric hindrance from the trifluoroethyl group .

- Buchwald-Hartwig : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to couple aryl halides with trifluoroethylamine. This method improves regioselectivity but requires rigorous anhydrous conditions .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- ¹H NMR : The trifluoroethyl group shows a quartet at δ 3.8–4.2 ppm (J = 9–11 Hz) due to coupling with the NH proton. Aromatic protons appear as doublets (δ 6.8–7.5 ppm) with meta/para coupling .

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 316–318 (Br/Cl isotopic pattern). Fragmentation peaks at m/z 195 (loss of CF₃CH₂NH) and 77 (benzene ring) .

Q. What safety precautions are critical when handling this compound?

- Personal protection : Use nitrile gloves, sealed goggles, and fume hoods due to potential skin/eye irritation (GHS hazard codes H315, H319) .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances oxidative stability in Suzuki-Miyaura couplings. Computational studies (DFT) suggest the trifluoroethylamino group lowers the LUMO energy, facilitating Pd-mediated C–X bond activation .

Q. What strategies mitigate low yields in scale-up synthesis?

- Optimized catalysis : Use Pd(dba)₂ with SPhos ligand to reduce byproducts (e.g., dehalogenation).

- Solvent effects : Switch from DMF to toluene for better temperature control, reducing side reactions .

- Purification : Employ flash chromatography (hexane/EtOAc, 8:2) or recrystallization (CH₂Cl₂/hexane) to isolate high-purity product (>98%) .

Q. How can conflicting literature data on reaction yields be resolved?

Discrepancies often arise from:

- Impurity profiles : Trace moisture in solvents or reagents reduces catalyst activity. Karl Fischer titration is recommended to ensure solvent dryness (<50 ppm H₂O) .

- Substituent effects : Bromine’s ortho-directing nature competes with chloro groups; precise stoichiometry (1:1.1 aniline:alkylating agent) improves consistency .

Q. What computational tools predict the compound’s biological activity or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.